Alpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-

thioglycoside reactivity relative reactivity value one-pot oligosaccharide synthesis

Phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside (CAS 116501-53-2; MF C₄₀H₄₀O₅S; MW 632.81) is a fully benzyl-protected phenyl thioglycoside of α-D-mannopyranose. It serves as a chemically armed glycosyl donor in carbohydrate synthesis, wherein the perbenzylated pattern confers enhanced nucleophilicity of the ring oxygen, and the phenylthio aglycone provides a balance of shelf stability and activation latency.

Molecular Formula C40H40O5S
Molecular Weight 632.8 g/mol
Cat. No. B12285836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-d-mannopyranoside, phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-
Molecular FormulaC40H40O5S
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2
InChIKeyIKCMSYGNAFDJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of Phenyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside (CAS 116501-53-2) as a Perbenzylated Thiomannosyl Donor


Phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside (CAS 116501-53-2; MF C₄₀H₄₀O₅S; MW 632.81) is a fully benzyl-protected phenyl thioglycoside of α-D-mannopyranose . It serves as a chemically armed glycosyl donor in carbohydrate synthesis, wherein the perbenzylated pattern confers enhanced nucleophilicity of the ring oxygen, and the phenylthio aglycone provides a balance of shelf stability and activation latency . This compound is a member of the 'armed' thioglycoside class: donors bearing electron-donating benzyl ether protecting groups that are activated under mild thiophilic promoter conditions, enabling chemoselective one-pot oligosaccharide assembly strategies .

Why Phenolic Aglycone and Benzyl Protection Pattern Cannot Be Interchanged in Thiomannoside Donor Selection for Scientific Procurement


Thiomannoside donors are not interchangeable commodities; their aglycone structure and protection pattern dictate both relative reactivity and stereochemical outcome in glycosylation . The phenyl aglycone confers the highest reactivity in the thioglycoside series (phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl) , while the perbenzylated pattern arms the donor for activation under conditions inert to disarmed (acetyl/benzoyl-protected) counterparts . Substituting an ethyl thioglycoside or a 4,6-O-benzylidene-protected analog directly alters chemoselectivity windows in one-pot sequences and can invert or erode β/α selectivity in mannosylation . The quantitative evidence below demonstrates that this specific combination of aglycone and protecting groups is decisive, not incidental, to synthetic planning and procurement decisions.

Quantitative Differentiation Evidence for Phenyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside Against Comparator Thioglycosides


Relative Reactivity Ranking: Phenyl Thioglycoside is the Most Reactive Aglycone in Direct Competition Experiments

In direct competition experiments under NIS/TfOH activation, phenyl thioglycosides were established as the most reactive aglycone class among six common thioglycoside donors. The experimentally determined relative reactivity order is: phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl . This ranking was obtained through competition experiments between pairs of thioglycoside donors bearing identical 2-O-benzoyl-3,4,6-tri-O-benzyl protection patterns and establishes that the phenyl aglycone in this target compound provides the highest reactivity ceiling within the series, enabling preferential activation over slower-reacting thioglycoside acceptors in one-pot assembly sequences .

thioglycoside reactivity relative reactivity value one-pot oligosaccharide synthesis chemoselective activation

β-Stereoselectivity in Mannosylation: Perbenzylated Thioglycoside Donor Delivers >9:1 β/α Ratio

A perbenzylated phenyl thioglycoside donor structurally identical to the target compound (2,3,4,6-tetra-O-benzyl pattern) was shown to achieve highly β-stereoselective mannosylation of OH-2 of mannoside acceptors with a β/α ratio >9:1 . This selectivity is accessed through reagent-switchable conditions and contrasts sharply with the inferior stereoselectivity typically observed with partially acylated (e.g., 2-O-acetyl or 2-O-benzoyl) thiomannoside donors under comparable activation, where substantial α-product formation is common . The >9:1 β-selectivity was exploited to assemble the repeating β-mannosyl trisaccharide motif of the O5 antigen of Klebsiella pneumoniae .

β-mannosylation stereoselective glycosylation perbenzylthioglycoside donor Klebsiella pneumoniae O-antigen

Metabolic Stability Advantage: Thioglycosidic (S-Glycoside) Linkage Confers Superior Stability Over O-Mannosides in Biological Systems

Thiomannosides bearing the S-glycosidic linkage — the defining structural feature of the target compound — have been demonstrated to possess improved metabolic stability and higher oral plasma exposures compared to the corresponding O-mannosides in FimH antagonist studies . Specifically, the S-glycosidic bond resists enzymatic hydrolysis by α-mannosidases that rapidly cleave O-glycosidic linkages, a vulnerability that limits the in vivo half-life of conventional O-mannoside-based probes and drug candidates . This class-level finding directly elevates the procurement value of the perbenzylated thioglycoside as a synthetic intermediate en route to biologically stable thiomannoside conjugates.

FimH antagonists S-glycoside metabolic stability UTI therapeutics thiomannoside pharmacokinetics

Synthetic Accessibility and Scalability: 97% Benzylation Yield Confirms Process Reproducibility at Multi-Gram Scale

The synthesis of phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside proceeds from commercially available D-mannose via peracetylation (80% yield), BF₃·OEt₂-promoted thioglycosidation (80% overall), deacetylation, and benzylation (NaH, BnBr, TBAI cat., DMF). The benzylation step delivers 97% isolated yield (15.2 g, 24.0 mmol) after crystallization . By comparison, the analogous β-D-glucopyranoside counterpart (compound 10) was obtained in 95% yield under identical benzylation conditions . The near-quantitative benzylation yield, combined with crystallinity (colorless solid), confirms that this compound is amenable to robust multi-gram production with minimal chromatographic purification burden .

benzylation efficiency thioglycoside synthesis scalable carbohydrate building block multi-gram preparation

Synthetic Versatility: Quantitative Thioglycoside Cleavage to Hemiacetal Enables Donor Diversification

The phenylthioglycoside aglycone can be quantitatively cleaved to the corresponding hemiacetal (2,3,4,6-tetra-O-benzyl-D-mannopyranose, compound 11) in 98% yield using N-bromosuccinimide in acetone/water . This transformation provides direct access to the reducing sugar, which is the universal precursor to alternative glycosyl donors: trichloroacetimidates, phosphates, fluorides, and sulfoxides. By comparison, ethyl thioglycosides often require more forcing conditions or metal-based promoters for cleavage, and acetyl-protected thioglycosides risk ester migration during hydrolysis . The clean, high-yielding conversion underscores this compound's role as a 'synthetic hub' rather than a single-purpose donor.

thioglycoside hydrolysis hemiacetal synthesis glycosyl donor interconversion NBS-mediated cleavage

Anomeric Configuration of Thioglycoside Influences Product Distribution: α-Anomer Provides Distinct Stereochemical Outcome from β-Anomer

A systematic study of anomeric thioglycoside pairs revealed that β-configured thioglycoside donors consistently give more β-selective glycosylation outcomes than their α-configured counterparts under NIS/TfOH activation . For the mannose series specifically, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (9α, the target compound) and its β-anomer (9β) were both included in the study. The α-anomer exhibited a different anomeric product distribution compared to the β-anomer when coupled to various acceptors . This finding demonstrates that procurement of the specific α-anomer is not a trivial choice — substitution of the β-anomer would yield a systematically different stereochemical outcome under identical reaction conditions .

anomeric thioglycoside selectivity α-vs-β donor comparison glycosylation mechanism NIS/TfOH activation

Validated Application Scenarios for Phenyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside in Research and Industrial Synthesis


One-Pot Iterative Oligosaccharide Assembly Exploiting Phenyl Aglycone Reactivity Primacy

The demonstrated reactivity ranking (phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl) positions this compound as the terminal donor in programmed one-pot oligosaccharide synthesis. Because phenyl thioglycosides activate preferentially over slower donors, the target compound can be selectively activated as the final coupling partner after sequential activation of ethyl- or tolyl-bearing building blocks, minimizing protecting group manipulations and intermediate purifications. This strategy is directly applicable to the synthesis of high-mannose N-glycan fragments and bacterial O-antigen repeating units.

Direct Stereoselective Synthesis of β-Mannosidic Linkages in Glycoconjugate Assembly

The >9:1 β-stereoselectivity achievable with perbenzylated thioglycoside donors makes this compound the donor of choice for constructing β-mannosyl linkages without recourse to indirect methods such as intramolecular aglycon delivery (IAD) or C-2 oxidation/reduction sequences. This application is particularly relevant for the synthesis of β-mannan fragments found in fungal cell walls (Candida, Aspergillus), the core pentasaccharide of N-linked glycoproteins, and the capsular polysaccharides of pathogenic bacteria including Klebsiella pneumoniae and Streptococcus pneumoniae .

Synthesis of Metabolically Stable Thiomannoside-Based FimH Antagonists for UTI Research

The S-glycosidic bond intrinsic to this compound pre-installs the metabolic stability advantage that has been validated in FimH antagonist development programs . After global debenzylation, the resulting phenyl 1-thio-α-D-mannopyranoside serves as a scaffold for further aglycone diversification toward high-affinity FimH ligands. This procurement pathway is directly relevant to medicinal chemistry programs targeting uropathogenic E. coli adhesin FimH, where thiomannosides have shown improved oral bioavailability, biofilm inhibition, and in vivo prophylactic efficacy compared to their O-mannoside counterparts .

Scalable Donor Precursor for Diversification into Alternative Glycosyl Donor Classes

The quantitative conversion of this compound to 2,3,4,6-tetra-O-benzyl-D-mannopyranose (98% isolated yield via NBS-mediated cleavage) enables a single procurement to serve as the feedstock for multiple donor classes: glycosyl trichloroacetimidates (for Schmidt glycosylation), glycosyl fluorides (for Mukaiyama conditions), glycosyl phosphates (for Seeberger automated synthesis), and glycosyl sulfoxides (for Kahne glycosylation). This synthetic versatility is especially valuable for core facilities and contract research organizations that require a common late-stage intermediate to support diverse client glycosylation protocols.

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